3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine

Description

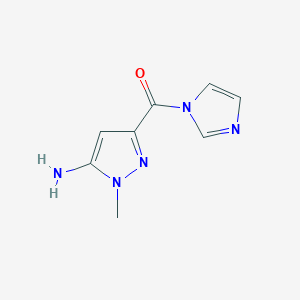

3-(1H-Imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine (CAS: 774554-03-9) is a pyrazole derivative characterized by a 1-methylpyrazole core substituted at the 3-position with an imidazole carbonyl group. Its molecular formula is C₈H₉N₅O, with a molecular weight of 191.19 g/mol. The imidazole carbonyl moiety introduces hydrogen-bonding capabilities, which may influence solubility and intermolecular interactions compared to simpler pyrazol-5-amine derivatives. Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability .

Properties

IUPAC Name |

(5-amino-1-methylpyrazol-3-yl)-imidazol-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-12-7(9)4-6(11-12)8(14)13-3-2-10-5-13/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIIWRGFAJRSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)N2C=CN=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable base and catalyst, such as nickel, to form the imidazole ring . The pyrazole ring can be introduced through a subsequent cyclization reaction involving hydrazine derivatives and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole and pyrazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, strong bases.

Major Products

The major products formed from these reactions include various substituted imidazole and pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing imidazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been synthesized and tested for their efficacy against various bacterial strains. Studies indicate that modifications to the imidazole ring can enhance antibacterial activity, making this compound a candidate for further development in antibiotic research .

Anticancer Properties

The compound's structure suggests potential as an anticancer agent. Similar compounds have been evaluated for their ability to inhibit tubulin polymerization, which is crucial in cancer cell mitosis. The design of small molecules that disrupt microtubule dynamics is a promising strategy in cancer therapy .

Anti-inflammatory Effects

Imidazole derivatives are known for their anti-inflammatory properties. The incorporation of the pyrazole ring may enhance these effects, making the compound a target for the development of new anti-inflammatory drugs. Research indicates that structural modifications can lead to improved pharmacological profiles .

Herbicidal Activity

Compounds similar to 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine have been explored for their herbicidal properties. The imidazole ring is known to interfere with plant growth by inhibiting specific enzymes involved in metabolic pathways. This makes such compounds valuable in developing new herbicides that are effective against resistant weed species .

Polymer Chemistry

The unique properties of imidazole and pyrazole derivatives can be utilized in polymer chemistry. These compounds can act as cross-linking agents or catalysts in polymerization reactions, leading to the development of new materials with desirable mechanical and thermal properties. Research into the synthesis of polymers incorporating these heterocycles is ongoing, with promising results reported in enhancing material performance .

Case Studies

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The imidazole and pyrazole rings play crucial roles in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazol-5-amine derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a detailed comparison of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine with analogous compounds, focusing on structural features, synthesis routes, and inferred properties.

Structural and Functional Group Variations

Key Observations:

- Substituent Diversity : The target compound’s imidazole carbonyl group distinguishes it from analogs bearing aryl (e.g., 4-chlorophenyl in ), alkyl (e.g., tert-butyl in ), or heteroaromatic (e.g., benzo[d]thiazole in ) substituents.

- Hydrogen-Bonding Potential: The imidazole carbonyl group may enhance solubility in polar solvents compared to hydrophobic groups like tert-butyl or chlorophenyl.

- Molecular Weight and Complexity : The triazole-imidazole hybrid in has a higher molecular weight (311.34 g/mol), likely reducing bioavailability compared to simpler derivatives.

Commercial and Research Status

Biological Activity

3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound features both imidazole and pyrazole rings in its structure. Its molecular formula is with a molar mass of 191.19 g/mol. The compound's density is approximately 1.48 g/cm³, and it has a predicted boiling point of 491.8 °C .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The imidazole and pyrazole rings facilitate binding to active sites, which can lead to the modulation of enzymatic activity. This interaction may result in significant biological effects, including inhibition or activation of specific pathways .

Antimicrobial and Antifungal Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial and antifungal properties. For example, studies on similar pyrazole carboxamides have shown effectiveness against various fungal strains .

Case Study: Antifungal Activity

A study demonstrated that certain synthesized pyrazole carboxamides displayed significant antifungal activity against pathogenic fungi. The compound's structure allows it to disrupt fungal cell membranes, leading to cell death and providing a potential therapeutic avenue for treating fungal infections .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies focusing on breast cancer cell lines. Research indicates that this compound can enhance the efficacy of established chemotherapeutic agents like doxorubicin.

Case Study: Synergistic Effects with Doxorubicin

In vitro studies involving MCF-7 and MDA-MB-231 breast cancer cell lines showed that certain pyrazoles exhibited cytotoxic effects significantly higher than those of doxorubicin alone. The combination treatment resulted in enhanced apoptosis rates in cancer cells, suggesting a synergistic effect that warrants further investigation for clinical applications .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; mechanism involves disruption of cell membranes. |

| Antifungal | Significant activity against pathogenic fungi; compounds may inhibit mycelial growth. |

| Anticancer | Exhibits cytotoxicity in breast cancer cell lines; potential for synergistic effects with chemotherapy drugs. |

Q & A

Q. What synthetic methodologies are employed for the preparation of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine, and what key reagents are critical for its functionalization?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrazole core. Key steps include:

- Condensation reactions to introduce the imidazole-carbonyl moiety, using coupling agents like EDCl/HOBt or DCC.

- Methylation at the pyrazole N1 position using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

- Oxidation/Reduction : For intermediates, oxidizing agents (e.g., KMnO₄ for pyrazole oxide formation) or reducing agents (e.g., NaBH₄ for amine stabilization) may be employed .

Critical Reagents : - Anhydrous solvents (DMF, THF) to avoid hydrolysis.

- Catalytic Pd for cross-coupling reactions (if aryl groups are introduced).

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and verifying its purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at N1, imidazole-carbonyl linkage). Aromatic protons in pyrazole and imidazole rings appear as distinct multiplet regions .

- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm the carbonyl (C=O) group .

- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

- HPLC : For purity assessment (>95% is typical for research-grade material) .

Q. How does the structural conformation of this compound influence its reactivity in further derivatization?

Methodological Answer: The planar pyrazole-imidazole system allows for π-π stacking, stabilizing intermediates. Key considerations:

- Steric hindrance : The N1-methyl group may limit access to the pyrazole C3 position.

- Tautomerism : The imidazole ring’s tautomeric equilibrium (1H vs. 3H forms) affects nucleophilic attack sites .

- Electrophilic substitution : The carbonyl group directs reactivity, favoring amidation or nucleophilic acyl substitutions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in tautomeric or conformational states of this compound?

Methodological Answer: Single-crystal X-ray diffraction is definitive for:

- Tautomer identification : Distinguishing between 1H-imidazole (proton at N1) and 3H-imidazole (proton at N3) via hydrogen bonding patterns .

- Conformational analysis : The dihedral angle between pyrazole and imidazole rings impacts molecular packing and reactivity .

Tools : SHELX for refinement , WinGX/ORTEP for visualization .

Q. What computational strategies are effective in predicting the compound’s stability, electronic properties, or binding affinities?

Methodological Answer:

- DFT Calculations (Gaussian 03) : To optimize geometry, calculate HOMO/LUMO energies, and predict electrophilic/nucleophilic sites .

- Molecular Docking (AutoDock/Vina) : For binding affinity studies (e.g., targeting enzymes like uPAR or kinases) .

- MD Simulations : Assess solvation effects and conformational dynamics in biological environments .

Q. How can researchers address contradictory data in reaction yields or byproduct formation during synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .

- In-situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate stability .

- Byproduct Analysis : LC-MS or 2D NMR (e.g., HSQC) to characterize impurities and revise reaction pathways .

Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity or thermal stability?

Methodological Answer:

- SAR Studies : Introduce substituents (e.g., trifluoromethyl, halogen) at the pyrazole C5 or imidazole C2 positions to modulate electronic effects .

- Salt Formation : Co-crystallization with nitrogen-rich counterions (e.g., guanidinium) improves thermal stability (Td up to 270°C) .

- Click Chemistry : Azide-alkyne cycloaddition to append triazole moieties for enhanced binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.